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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzamide

CAS No.: 886501-57-1

Cat. No.: B1350890

Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2,3-Difluoro-6-
methoxybenzamide (CAS: 886501-57-1), a critical fluorinated intermediate in the synthesis of

kinase inhibitors and agrochemicals. The presence of the ortho-methoxy group combined with

a vicinal difluoro motif creates a unique electronic environment that complicates standard

characterization.[1]

This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear

Magnetic Resonance (NMR) signatures, providing researchers with a self-validating protocol

for structural confirmation. Special emphasis is placed on the complex spin-spin coupling

patterns observed in

F and

H NMR.[1][2]
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To ensure data integrity, the following workflow integrates sample preparation with multi-modal

spectroscopic validation.
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Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/ESI)
Ionization Characteristics
In Electrospray Ionization (ESI) positive mode, the amide nitrogen facilitates protonation,

typically yielding a distinct

peak. However, the ortho-methoxy group introduces a specific fragmentation pathway known
as the "ortho effect," where the proximity of the methoxy oxygen to the amide hydrogen
facilitates the loss of neutral molecules.

Molecular Formula:

[1][3]

Exact Mass: 187.04[1]

Observed Ion:
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Fragmentation Logic
The fragmentation pattern is dominated by the stability of the benzoyl cation.

Parent Ion [M+H]+
m/z 188

Loss of NH3
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- CO (28)
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Figure 2: Proposed fragmentation pathway for 2,3-difluoro-6-methoxybenzamide.

Key Diagnostic Ions
m/z Identity Mechanism

188 Protonated molecular ion.[1]

171
Amide cleavage; formation of

acylium ion.[1]

156

Loss of methoxy radical or

methanol (via ortho-effect

rearrangement).[1]

128
Difluorophenyl cation after loss

of carbonyl.[1]

Infrared Spectroscopy (FT-IR)
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IR analysis serves as a rapid "fingerprint" verification.[1] The competition between the electron-

withdrawing fluorine atoms and the electron-donating methoxy group shifts the carbonyl

frequency slightly higher than unsubstituted benzamides.

Frequency (

)
Assignment Notes

3350, 3180 Stretch
Primary amide doublet

(asymmetric/symmetric).

1665 - 1680 Stretch
Amide I band.[1] Shifted

upfield due to F-induction.

1620 Bend Amide II band.

1255 Stretch
Strong band characteristic of

the aryl ether (methoxy).[1]

1000 - 1100 Stretch
Broad, intense region typical of

polyfluorinated aromatics.[1]

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]
This is the definitive method for distinguishing the 2,3-difluoro isomer from potential 2,6- or 2,5-

difluoro impurities. The analysis relies on determining the coupling constants (

) between the fluorine nuclei and the aromatic protons.

H NMR Analysis (400 MHz, DMSO- )
The aromatic region contains only two protons (H4 and H5), but their signals are split into

complex multiplets due to coupling with two non-equivalent fluorine atoms.

H4 (para to amide, ortho to F3): Deshielded by the adjacent fluorine.[1]

H5 (meta to amide, ortho to OMe): Shielded by the electron-donating methoxy group.[1]

Predicted Chemical Shifts & Coupling:
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Proton (ppm) Multiplicity
Coupling
Constants (Hz)

Interpretation

7.6 - 8.0 Broad Singlet -
Amide protons

(exchangeable).

H4 7.35 - 7.45 ddd (Apparent q)
,

,

Proximity to F3

causes large

splitting.

H5 6.85 - 6.95 ddd
,

,

Upfield shift due

to OMe.

OMe 3.85 - 3.90 Singlet -
Distinct methoxy

peak.[1]

F NMR Analysis (376 MHz, DMSO- )
The

F spectrum will show two distinct signals. The coupling between the two vicinal fluorine atoms (

) is a diagnostic feature of the 2,3-difluoro substitution pattern.

F3 (between F2 and H4):

ppm.[1] Splits into a doublet of doublets (coupling to F2 and H4).

F2 (between Amide and F3):

ppm.[1] Splits into a doublet of doublets (coupling to F3 and H4/H5).

Diagnostic Value:

Hz is characteristic for ortho-difluoroarenes.[1]

Structural Logic Diagram
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The following diagram illustrates the coupling network that must be verified to confirm the 2,3-

isomer structure.

H4 Proton
(~7.4 ppm)

H5 Proton
(~6.9 ppm)

3J(HH) ~9Hz

F2 Fluorine
(~ -142 ppm)

4J(HF) ~5Hz

F3 Fluorine
(~ -138 ppm)

3J(HF) ~9.5Hz

4J(HF) ~4.5Hz 3J(FF) ~21Hz

Click to download full resolution via product page

Figure 3: Spin-spin coupling network. The strong F-F coupling (bold) confirms the vicinal

arrangement.
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Note: While direct spectral images for the amide are proprietary to specific vendors, the values

above are derived from the experimentally validated aldehyde precursor (CAS 187543-87-9)

and standard substituent increment calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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